Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)-
Description
Benzeneacetic acid (phenylacetic acid) derivatives are characterized by a benzene ring substituted with an acetic acid moiety. The compound "Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)-" features ethoxy (-OCH₂CH₃) and pentyloxy (-O(CH₂)₄CH₃) groups at the 3- and 4-positions of the benzene ring, respectively. These alkoxy substituents influence its physicochemical properties and biological activity.
Properties
CAS No. |
900704-20-3 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(3-ethoxy-4-pentoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H22O4/c1-3-5-6-9-19-13-8-7-12(11-15(16)17)10-14(13)18-4-2/h7-8,10H,3-6,9,11H2,1-2H3,(H,16,17) |
InChI Key |
OEWDDWDENIEHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CC(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
- Etherification : Replacing acetone with DMSO reduces reaction time from 30 hours to 4 hours while maintaining >95% yield.
- Carboxylation : Using 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a co-solvent with tetrahydrofuran (THF) enhances carboxylation efficiency by stabilizing the enolate intermediate.
Temperature Control
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : Ethoxy and methoxy groups contribute to electron-donating effects, stabilizing the aromatic ring and influencing reactivity .
Q & A
Q. What are the recommended synthetic routes for 3-ethoxy-4-(pentyloxy)benzeneacetic acid, and how can reaction conditions be optimized?
Synthesis typically involves sequential alkylation of a phenolic precursor. For example:
- Step 1 : Starting with 3,4-dihydroxybenzeneacetic acid, introduce the ethoxy group via nucleophilic substitution using ethyl bromide or a Mitsunobu reaction with ethanol .
- Step 2 : Install the pentyloxy group using pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) or via Williamson ether synthesis .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for high reactivity, THF for milder conditions) and temperature (80–120°C) to minimize side products like over-alkylation .
Q. Which spectroscopic techniques are critical for characterizing 3-ethoxy-4-(pentyloxy)benzeneacetic acid, and what key data should be prioritized?
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, ether C-O stretches 1200–1050 cm⁻¹). Compare with databases like NIST Chemistry WebBook for substituted benzeneacetic acids .
- NMR :
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of pentyloxy or ethoxy groups) .
Advanced Research Questions
Q. How can researchers address discrepancies in observed vs. predicted NMR chemical shifts for alkoxy-substituted benzeneacetic acids?
- Electronic Effects : Electron-donating alkoxy groups (e.g., pentyloxy) deshield adjacent protons due to resonance effects. Use computational tools (DFT, Gaussian) to model substituent impacts on chemical shifts .
- Solvent Artifacts : Polar solvents (DMSO-d₆) may cause peak broadening. Compare data in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .
- Dynamic Effects : Conformational flexibility in the pentyloxy chain can lead to averaged signals. Variable-temperature NMR (e.g., –40°C to 25°C) can resolve rotameric splitting .
Q. What strategies are effective for analyzing the thermodynamic stability of alkoxy-substituted benzeneacetic acids, and how do substituents influence degradation pathways?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under inert gas. Ethoxy/pentyloxy groups may lower Td compared to methoxy derivatives due to increased steric bulk .
- DSC : Monitor melting points and phase transitions. Larger alkoxy chains (e.g., pentyl) reduce crystallinity, leading to broader melting ranges .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Hydrolysis of ester/carboxylic acid groups is pH-dependent; buffer solutions (pH 1–10) can identify labile sites .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3-ethoxy-4-(pentyloxy)benzeneacetic acid derivatives?
- Analog Synthesis : Replace ethoxy/pentyloxy with smaller (methoxy) or bulkier (benzyloxy) groups. Use parallel synthesis for rapid screening .
- In Vitro Assays : Test COX-2 inhibition (common target for anti-inflammatory benzeneacetic acids) or receptor binding (e.g., PPARγ for metabolic disorders). Compare IC₅₀ values across analogs .
- Computational Docking : Map substituent interactions with active sites (e.g., AutoDock Vina). Pentyloxy chains may enhance lipophilicity, improving membrane permeability .
Q. What experimental approaches resolve contradictions in reported solubility data for alkoxy-substituted benzeneacetic acids?
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents. Ethoxy/pentyloxy groups increase solubility in non-polar solvents (logP ~2.5–3.5) .
- pH-Dependent Solubility : Titrate in buffered solutions (pH 2–12). Carboxylic acid deprotonation (pKa ~4–5) enhances water solubility at higher pH .
- Standardization : Adopt USP methods (e.g., shake-flask) with controlled temperature (25°C) and agitation to ensure reproducibility .
Methodological Considerations
- Spectral Data Validation : Cross-reference IR/NMR with databases (NIST, Coblentz Society) to confirm assignments .
- Synthetic Reproducibility : Document reaction scales (mg to gram) and purification methods (e.g., column chromatography vs. recrystallization) to address batch variability .
- Data Reporting : Include raw spectral files and computational input parameters in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
